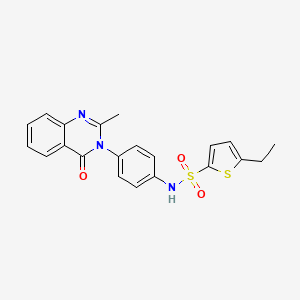
5-ethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-ethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide, also known as EMA401, is a small molecule drug that has shown promising results in the treatment of chronic pain. EMA401 works by blocking the activity of a protein called the angiotensin II type 2 receptor (AT2R), which is involved in pain signaling pathways. In
Scientific Research Applications
Antibacterial and Antifungal Agents
Research indicates that derivatives of quinazolinones, particularly those synthesized with sulfonamide groups, have shown potential as antimicrobial agents. For instance, compounds synthesized from ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate have been screened for their antibacterial and antifungal activities, showing effectiveness against strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007).
Vasodilatory Activity
N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives have been synthesized and evaluated for their vasodilatory activities. These compounds have demonstrated increases in arterial blood flow in dogs, suggesting potential applications in cardiovascular research (Morikawa, Sone, & Asano, 1989).
Herbicidal Activities
Certain sulfonamide derivatives have been investigated for their potential as herbicides. Research into triazolinone derivatives with various pharmacophores has found compounds with promising herbicidal activities against broadleaf weeds in rice fields, highlighting the agricultural applications of these chemical structures (Luo et al., 2008).
Anticancer Potential
Quinazolinone-based derivatives have also been explored for their anticancer potential. One study describes the synthesis of a new derivative with potent cytotoxic activity against human cancer cell lines, including human cervical cancer and lung adenocarcinoma cells, indicating its potential as an effective anti-cancer agent (Riadi et al., 2021).
Dual Inhibitors for Tuberculosis and Influenza Virus
Research into 5-Chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines has shown that these compounds can act as dual inhibitors of Mycobacterium tuberculosis and influenza virus, offering a novel approach to treating these infectious diseases (Marvadi et al., 2019).
properties
IUPAC Name |
5-ethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c1-3-17-12-13-20(28-17)29(26,27)23-15-8-10-16(11-9-15)24-14(2)22-19-7-5-4-6-18(19)21(24)25/h4-13,23H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEZKMWALKNJOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Pyridin-4-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2665768.png)


![Methyl 2-oxobicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2665774.png)
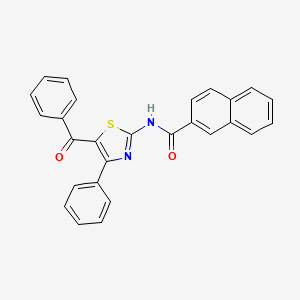

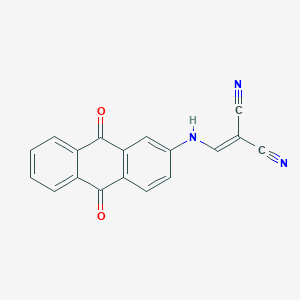

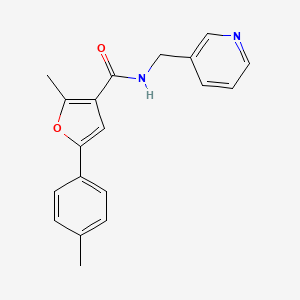

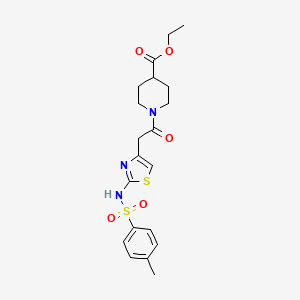
![1-Cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea](/img/structure/B2665783.png)
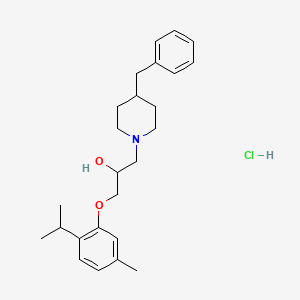
![2-(8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B2665787.png)